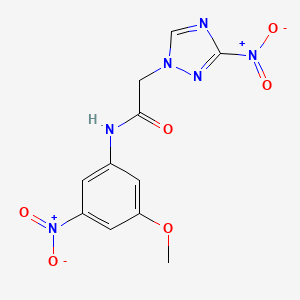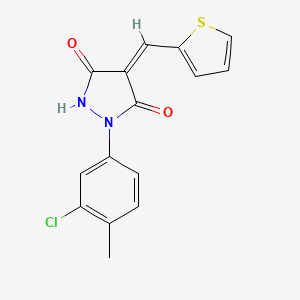
N-(tert-butyl)-2-(isopropylthio)benzamide
Vue d'ensemble
Description
N-(tert-butyl)-2-(isopropylthio)benzamide, also known as TBB, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. TBB is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3), which is a key enzyme involved in various cellular processes, including cell growth, differentiation, and apoptosis. In
Mécanisme D'action
N-(tert-butyl)-2-(isopropylthio)benzamide acts as a potent inhibitor of GSK-3, which is a serine/threonine kinase that regulates various signaling pathways involved in cell growth, differentiation, and apoptosis. GSK-3 is involved in the regulation of glycogen synthesis, protein synthesis, and gene expression. This compound binds to the ATP-binding site of GSK-3, thereby inhibiting its activity and downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, this compound induces apoptosis and inhibits cell growth and proliferation. In neurons, this compound protects against cell death and improves cognitive function. In adipocytes, this compound improves insulin sensitivity and glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(tert-butyl)-2-(isopropylthio)benzamide is its specificity for GSK-3, which makes it a useful tool for studying the role of GSK-3 in various cellular processes. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on N-(tert-butyl)-2-(isopropylthio)benzamide. One direction is to explore the potential of this compound as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and diabetes. Another direction is to develop more potent and selective inhibitors of GSK-3 that can be used in clinical settings. Finally, further research is needed to understand the molecular mechanisms underlying the effects of this compound on different cell types and tissues.
Applications De Recherche Scientifique
N-(tert-butyl)-2-(isopropylthio)benzamide has been extensively studied in various fields of scientific research, including cancer research, neurodegenerative diseases, and diabetes. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. In neurodegenerative diseases, this compound has been shown to protect neurons from cell death and improve cognitive function. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose metabolism.
Propriétés
IUPAC Name |
N-tert-butyl-2-propan-2-ylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-10(2)17-12-9-7-6-8-11(12)13(16)15-14(3,4)5/h6-10H,1-5H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQGADSBODBMHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC=C1C(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-furylmethyl)benzamide](/img/structure/B4712387.png)
![2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]butanamide](/img/structure/B4712403.png)
![3-(4-hydroxyphenyl)-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4712416.png)
![ethyl 7,8-dimethyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B4712418.png)

![3-ethyl-6-iodo-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B4712436.png)


![2-{1-(4-ethoxybenzyl)-4-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4712457.png)
![3-[5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B4712459.png)
![8-[3-(4-allyl-2-methoxyphenoxy)propoxy]-2-methylquinoline](/img/structure/B4712462.png)
![3-ethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4712473.png)

